Silane, dibutylchloromethyl-
Overview
Description
Silane, dibutylchloromethyl- is an organosilicon compound that belongs to the class of silanes Silanes are compounds containing silicon atoms bonded to hydrogen atoms and/or organic groups Silane, dibutylchloromethyl- is characterized by the presence of two butyl groups, one chloromethyl group, and a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, dibutylchloromethyl- typically involves the reaction of chloromethylsilane with dibutylmagnesium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction can be represented as follows:
ClCH2SiH3+Bu2Mg→Bu2SiCH2Cl+MgH2
Industrial Production Methods
Industrial production of silane, dibutylchloromethyl- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products. The use of advanced techniques such as distillation and chromatography ensures the production of high-quality silane compounds.
Chemical Reactions Analysis
Types of Reactions
Silane, dibutylchloromethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, methyl-substituted silanes, and various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, dibutylchloromethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of silane, dibutylchloromethyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The chloromethyl group can react with various nucleophiles, allowing for the modification of surfaces and the creation of functionalized materials. The silicon atom provides stability and resistance to degradation, making the compound suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- Silane, dimethylchloromethyl-
- Silane, diethylchloromethyl-
- Silane, diphenylchloromethyl-
Uniqueness
Silane, dibutylchloromethyl- is unique due to the presence of two butyl groups, which provide increased hydrophobicity and flexibility compared to other similar compounds. This makes it particularly useful in applications where enhanced water resistance and mechanical properties are desired.
Properties
IUPAC Name |
dibutyl-chloro-methylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21ClSi/c1-4-6-8-11(3,10)9-7-5-2/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRNKYALSQGWSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(CCCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40912613 | |
Record name | Dibutyl(chloro)methylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40912613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
996-07-6 | |
Record name | Dibutylchloromethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=996-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, dibutylchloromethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, dibutylchloromethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dibutyl(chloro)methylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40912613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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